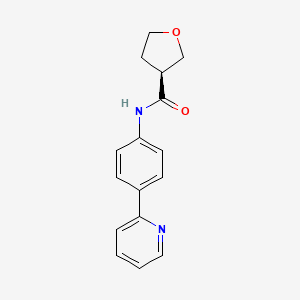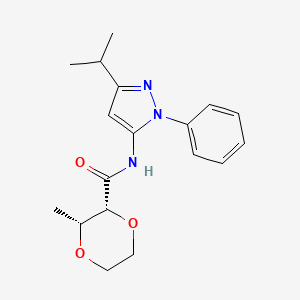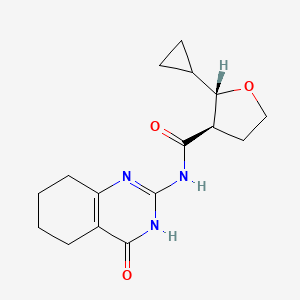
(2S,3R)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of ((2S,3R)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide involves its interaction with specific enzymes or proteins in the body. Studies have shown that the compound inhibits the activity of the NS5B polymerase enzyme of the hepatitis C virus, which is essential for viral replication. The compound also inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The exact mechanism of action of the compound in Alzheimer's disease is not yet fully understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (this compound)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide depend on its specific application. In the case of its antiviral activity, the compound inhibits the replication of the hepatitis C virus by binding to the NS5B polymerase enzyme. In the case of its anticancer activity, the compound induces apoptosis in cancer cells. The compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ((2S,3R)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide in lab experiments include its high potency and selectivity for specific enzymes or proteins. The compound is also relatively easy to synthesize using different methods. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to understand its long-term effects.
Direcciones Futuras
There are several future directions for the research on ((2S,3R)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide. One direction is to investigate its potential use as a therapeutic agent for other viral infections and cancer types. Another direction is to study its mechanism of action in Alzheimer's disease and develop more potent and selective compounds for the treatment of the disease. Furthermore, the compound can be used as a starting material for the synthesis of other compounds with potential applications in various fields.
Métodos De Síntesis
The synthesis of ((2S,3R)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide has been reported in the literature using different methods. One of the methods involves the reaction of 2-cyclopropyl-4-methylsulfonyl pyrimidine with ethyl 3-aminocrotonate in the presence of a base and a solvent. The resulting compound is then treated with oxalyl chloride to obtain the desired product. Another method involves the reaction of 2-cyclopropyl-4-methylsulfonyl pyrimidine with ethyl 3-aminoacrylate in the presence of a base and a solvent. The resulting compound is then treated with oxalyl chloride to obtain (this compound)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide.
Aplicaciones Científicas De Investigación
((2S,3R)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide has been studied for its potential applications in various fields. In the pharmaceutical industry, the compound has been investigated for its antiviral and anticancer properties. Studies have shown that the compound inhibits the replication of the hepatitis C virus and the growth of cancer cells. In addition, the compound has been studied for its potential use as a therapeutic agent for Alzheimer's disease. The compound has also been investigated for its use in the synthesis of other compounds.
Propiedades
IUPAC Name |
(2S,3R)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-2-17-8-15-7-11(14(17)19)16-13(18)10-5-6-20-12(10)9-3-4-9/h7-10,12H,2-6H2,1H3,(H,16,18)/t10-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYXKANDFFELTG-PWSUYJOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C(C1=O)NC(=O)C2CCOC2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=NC=C(C1=O)NC(=O)[C@@H]2CCO[C@H]2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]-3-(3-propan-2-ylfuran-2-yl)-1,2,4-oxadiazole](/img/structure/B7353556.png)
![5-[(3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindol-3a-yl]-3-[(2-fluoro-5-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B7353563.png)
![(3R)-1-[5-(3,3-dimethyl-2H-1-benzofuran-5-yl)-4-methylpyrimidin-2-yl]pyrrolidin-3-ol](/img/structure/B7353571.png)
![5-[2-[(3R)-3-hydroxypyrrolidin-1-yl]-4-methylpyrimidin-5-yl]-2,3-dihydroinden-1-one](/img/structure/B7353578.png)

![(3aR,6aR)-N-[(2S)-1-amino-1-oxopentan-2-yl]-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B7353592.png)


![2-[(1R,3S)-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]cyclopentyl]acetic acid](/img/structure/B7353615.png)

![7-fluoro-4-[(1R,2R)-2-methoxycyclopropanecarbonyl]spiro[1H-quinoxaline-3,1'-cyclobutane]-2-one](/img/structure/B7353638.png)
![(1S,2S)-N-[4-(4-chlorophenyl)sulfonyl-1H-pyrazol-5-yl]-2-(difluoromethyl)cyclopropane-1-carboxamide](/img/structure/B7353642.png)
![(2S,3R)-2-cyclopropyl-N-[6-(2-methylpropoxy)pyrimidin-4-yl]oxolane-3-carboxamide](/img/structure/B7353657.png)
![(5R,6S)-6-(5-azaspiro[3.4]octane-5-carbonyl)-4-methyl-5-pyridin-3-ylmorpholin-3-one](/img/structure/B7353658.png)